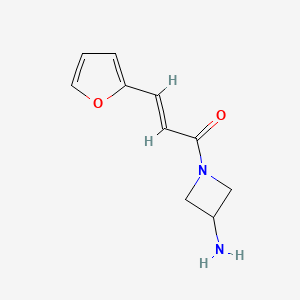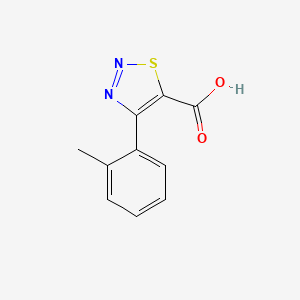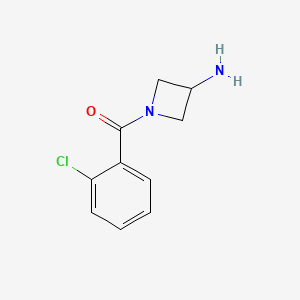
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone
Vue d'ensemble
Description
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone is a chemical compound characterized by the presence of an isoindoline nucleus and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as luminescent compounds.
Mécanisme D'action
The mechanism of action of (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and have similar reactivity and applications.
Phthalimides: These compounds contain a 1,3-dioxoisoindoline moiety and are used in various chemical and biological applications.
Uniqueness: (1,3-Dihydroisoindol-2-yl)-(4-iodophenyl)-methanone is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline derivatives and enhances its utility in specific applications.
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-14-7-5-11(6-8-14)15(18)17-9-12-3-1-2-4-13(12)10-17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCRJLBFMKTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
